Cas no 359869-35-5 (2-chloro-6-(2R)-oxiran-2-ylpyridine)

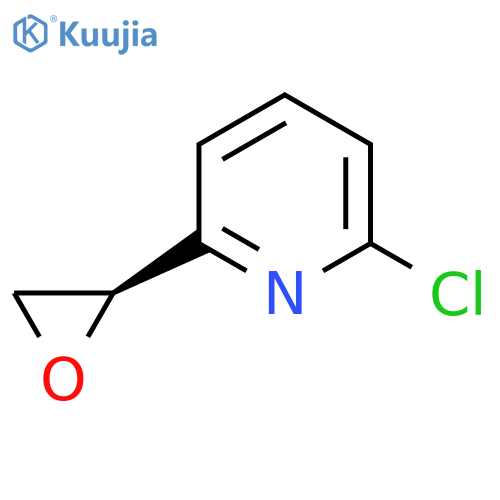

359869-35-5 structure

商品名:2-chloro-6-(2R)-oxiran-2-ylpyridine

2-chloro-6-(2R)-oxiran-2-ylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-chloro-6-(2R)-oxiran-2-ylpyridine

- 359869-35-5

- 2-chloro-6-[(2R)-oxiran-2-yl]pyridine

- EN300-1996583

-

- インチ: 1S/C7H6ClNO/c8-7-3-1-2-5(9-7)6-4-10-6/h1-3,6H,4H2/t6-/m0/s1

- InChIKey: IDSOPDUOZOVCAL-LURJTMIESA-N

- ほほえんだ: ClC1=CC=CC([C@@H]2CO2)=N1

計算された属性

- せいみつぶんしりょう: 155.0137915g/mol

- どういたいしつりょう: 155.0137915g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 131

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 25.4Ų

2-chloro-6-(2R)-oxiran-2-ylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1996583-0.05g |

2-chloro-6-[(2R)-oxiran-2-yl]pyridine |

359869-35-5 | 0.05g |

$1296.0 | 2023-09-16 | ||

| Enamine | EN300-1996583-0.5g |

2-chloro-6-[(2R)-oxiran-2-yl]pyridine |

359869-35-5 | 0.5g |

$1482.0 | 2023-09-16 | ||

| Enamine | EN300-1996583-0.1g |

2-chloro-6-[(2R)-oxiran-2-yl]pyridine |

359869-35-5 | 0.1g |

$1357.0 | 2023-09-16 | ||

| Enamine | EN300-1996583-2.5g |

2-chloro-6-[(2R)-oxiran-2-yl]pyridine |

359869-35-5 | 2.5g |

$3025.0 | 2023-09-16 | ||

| Enamine | EN300-1996583-1.0g |

2-chloro-6-[(2R)-oxiran-2-yl]pyridine |

359869-35-5 | 1g |

$1543.0 | 2023-06-03 | ||

| Enamine | EN300-1996583-10g |

2-chloro-6-[(2R)-oxiran-2-yl]pyridine |

359869-35-5 | 10g |

$6635.0 | 2023-09-16 | ||

| Enamine | EN300-1996583-10.0g |

2-chloro-6-[(2R)-oxiran-2-yl]pyridine |

359869-35-5 | 10g |

$6635.0 | 2023-06-03 | ||

| Enamine | EN300-1996583-0.25g |

2-chloro-6-[(2R)-oxiran-2-yl]pyridine |

359869-35-5 | 0.25g |

$1420.0 | 2023-09-16 | ||

| Enamine | EN300-1996583-1g |

2-chloro-6-[(2R)-oxiran-2-yl]pyridine |

359869-35-5 | 1g |

$1543.0 | 2023-09-16 | ||

| Enamine | EN300-1996583-5.0g |

2-chloro-6-[(2R)-oxiran-2-yl]pyridine |

359869-35-5 | 5g |

$4475.0 | 2023-06-03 |

2-chloro-6-(2R)-oxiran-2-ylpyridine 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

359869-35-5 (2-chloro-6-(2R)-oxiran-2-ylpyridine) 関連製品

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬